Temoporfin

Beschreibung

Eigenschaften

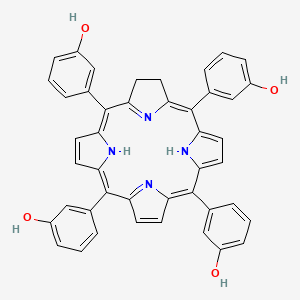

IUPAC Name |

3-[10,15,20-tris(3-hydroxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-17,19,21-24,46-47,49-52H,18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPFDBRUNKHDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC(=CC=C6)O)N5)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048619 | |

| Record name | Temoporfin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122341-38-2 | |

| Record name | Temoporfin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temoporfin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122341-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOPORFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU21S769PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Temoporfin for Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temoporfin, also known by its chemical name meta-tetrahydroxyphenyl chlorin (mTHPC), is a highly potent second-generation photosensitizer clinically approved for photodynamic therapy (PDT)[1][2]. Marketed under the brand name Foscan®, it is utilized in the treatment of head and neck squamous cell carcinoma[1][2]. The therapeutic efficacy of Temoporfin is fundamentally dependent on its distinct physicochemical properties, which dictate its pharmacokinetic profile, cellular uptake, and the quantum efficiency of cytotoxic reactive oxygen species (ROS) generation upon activation by light of a specific wavelength[3]. This technical guide provides an in-depth analysis of these core properties, detailed experimental methodologies for their characterization, and a visualization of the key signaling pathways involved in its mechanism of action.

Core Physicochemical Properties of Temoporfin

The clinical utility of Temoporfin in PDT is a direct consequence of its molecular structure and resulting physical characteristics. Its high lipophilicity facilitates accumulation in cellular membranes, while its strong absorption in the red spectral region allows for deep tissue penetration of activating light. A summary of its key physicochemical properties is presented below.

| Property | Value | Significance in PDT |

| Chemical Formula | C₄₄H₃₂N₄O₄ | Defines the molecular composition and basis for its chemical interactions. |

| Molecular Weight | 680.76 g/mol | Influences diffusion rates, tissue penetration, and systemic clearance. |

| Appearance | Dark purple solid | |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF) and lipid-based formulations. | A critical parameter for formulation development to ensure bioavailability for systemic or local administration. The hydrophobicity contributes to its aggregation in aqueous media. |

| LogP (Octanol/Water) | >9 | The high octanol-water partition coefficient indicates significant lipophilicity, promoting its localization within cellular membranes and lipoproteins. |

| Absorption Spectrum (λmax) | Soret band: ~420 nm; Q-bands: ~515, 549, 600, and a prominent peak at 652 nm . | The strong Q-band absorption at 652 nm falls within the "therapeutic window," where light can penetrate tissues most effectively. |

| Molar Extinction Coefficient | ~29,000 - 30,000 M⁻¹cm⁻¹ at 650-652 nm | A high molar extinction coefficient signifies efficient light absorption, enabling a potent photodynamic effect at lower drug and light doses. |

| Fluorescence Quantum Yield (Φf) | ~0.15 | Moderate fluorescence allows for biodistribution monitoring and dosimetry, while ensuring a high efficiency of intersystem crossing to the triplet state. |

| Singlet Oxygen Quantum Yield (ΦΔ) | High | A high yield of singlet oxygen (¹O₂), the primary cytotoxic agent in Type II PDT, is crucial for effective tumor ablation. |

Experimental Protocols for Physicochemical Characterization

Accurate determination of Temoporfin's physicochemical properties is essential for quality control, formulation development, and mechanistic studies. Standardized protocols for key parameters are detailed below.

Determination of Solubility

The shake-flask method is a conventional approach to determine the solubility of a compound in a given solvent.

-

Protocol:

-

Add an excess amount of Temoporfin to a known volume of the solvent (e.g., phosphate-buffered saline, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., DMF or ethanol) to a concentration within the linear range of a UV-Vis spectrophotometer.

-

Measure the absorbance at the Soret band maximum (~420 nm).

-

Calculate the concentration using a pre-established calibration curve and the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

-

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by correlation with retention times in reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Shake-Flask Protocol:

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolve a known amount of Temoporfin in one of the phases (typically n-octanol due to its higher solubility).

-

Mix equal volumes of the Temoporfin-containing phase and the empty phase in a separatory funnel.

-

Shake the funnel vigorously for a set period and then allow the layers to separate completely.

-

Determine the concentration of Temoporfin in both the n-octanol and aqueous phases using UV-Vis spectrophotometry, as described for solubility determination.

-

Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

-

Measurement of Absorption Spectrum and Molar Extinction Coefficient

UV-Vis spectrophotometry is used to determine the wavelengths of maximum absorption and the efficiency of light absorption.

-

Protocol:

-

Prepare a stock solution of Temoporfin of known concentration in a suitable solvent (e.g., ethanol or DMF).

-

Record the absorption spectrum over a relevant wavelength range (e.g., 350-750 nm) to identify the Soret and Q-band maxima.

-

To determine the molar extinction coefficient, prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the wavelength of maximum absorption (e.g., 652 nm).

-

Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law, is the molar extinction coefficient (ε) when the path length is 1 cm.

-

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is typically determined using a comparative method with a well-characterized standard.

-

Protocol:

-

Select a reference standard with a known quantum yield and an absorption/emission profile that overlaps with Temoporfin (e.g., Zinc tetraphenylporphyrin).

-

Prepare dilute solutions of both the Temoporfin sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra for both the sample and the standard.

-

Using a spectrofluorometer, record the fluorescence emission spectrum of the standard, exciting at a wavelength where it absorbs.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the Temoporfin sample using the same excitation wavelength.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield of Temoporfin using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield can be determined indirectly by chemical trapping or directly by measuring its near-infrared phosphorescence. The indirect method using 1,3-diphenylisobenzofuran (DPBF) is common.

-

Protocol:

-

Prepare solutions of Temoporfin and a reference photosensitizer with a known singlet oxygen quantum yield in a suitable solvent containing DPBF.

-

Irradiate the solution with light at a wavelength absorbed by the photosensitizer (e.g., 652 nm).

-

Monitor the decrease in DPBF absorbance (typically around 415 nm) over time, as it is consumed by reacting with singlet oxygen.

-

The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of Temoporfin is calculated by comparing the rate of DPBF decay to that induced by the reference photosensitizer under identical conditions.

-

Visualization of Methodologies and Signaling Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow of experiments for characterizing the key physicochemical properties of Temoporfin.

Caption: Figure 1: Workflow for the characterization of Temoporfin's physicochemical properties.

Simplified Signaling Pathway of Temoporfin-Mediated PDT

Upon light activation, Temoporfin initiates a cascade of molecular events, primarily mediated by ROS, that culminate in cell death through various mechanisms including apoptosis and necrosis.

Caption: Figure 2: Key signaling events in Temoporfin-PDT leading to cancer cell death.

References

Spectroscopic Properties of Temoporfin in Diverse Solvent Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temoporfin, also known as meta-tetra(hydroxyphenyl)chlorin (mTHPC), is a potent second-generation photosensitizer employed in photodynamic therapy (PDT).[1][2][3][4][5] Its efficacy in generating cytotoxic singlet oxygen upon irradiation with visible light is intrinsically linked to its photophysical properties. These properties, including light absorption and emission characteristics, are highly sensitive to the surrounding molecular environment. Understanding the spectroscopic behavior of Temoporfin in different solvents is crucial for optimizing its formulation, delivery, and therapeutic application. This technical guide provides a comprehensive overview of the spectroscopic properties of Temoporfin in various solvents, details the experimental protocols for their determination, and presents a logical workflow for such investigations.

Spectroscopic Data of Temoporfin in Various Solvents

The photophysical parameters of Temoporfin are significantly influenced by the polarity and nature of the solvent. The following table summarizes key spectroscopic data, including absorption maxima (λmax), molar extinction coefficient (ε), and fluorescence quantum yield (ΦF), compiled from various studies.

| Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Ethanol | 416, 516, 542, 596, 650 | 30,000 at 650 nm | - | 0.089 |

| Methanol | - | - | 650 | - |

| Dimethylformamide (DMF) | - | - | - | 0.441 |

| Ethanol/Propylene Glycol (40/60, w/w) | - | - | - | - |

| Aqueous Buffer (PBS, pH 7.2) with Ethanol (2:1) | - | Solubility ~0.3 mg/mL | - | Fluorescence is almost totally quenched |

Note: A dash (-) indicates that the data was not specified in the cited sources for that particular solvent.

The absorption spectrum of Temoporfin is characteristic of chlorin-based chromophores, featuring intense Soret bands in the blue region and weaker Q-bands in the 500-680 nm range. The longest wavelength absorption peak at approximately 650 nm is clinically relevant for PDT as it falls within the "therapeutic window" where light penetration into tissue is maximal. The fluorescence quantum yield of Temoporfin shows a dramatic dependence on the solvent environment, being significantly quenched in aqueous solutions but enhanced in organic solvents like DMF. This quenching in aqueous media is often attributed to aggregation of the hydrophobic Temoporfin molecules.

Experimental Protocols

The determination of the spectroscopic properties of Temoporfin involves standardized methodologies and instrumentation. Below are detailed protocols for key experiments.

UV-Vis Absorption Spectroscopy

This experiment determines the wavelengths at which Temoporfin absorbs light and its molar extinction coefficient.

-

Materials:

-

Temoporfin (mTHPC), purity >99%

-

Spectroscopic grade solvents (e.g., ethanol, DMSO, DMF)

-

Volumetric flasks and pipettes

-

1 cm path length quartz cuvettes

-

-

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda 35)

-

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Temoporfin in the desired solvent (e.g., 2 mM in absolute ethanol). The solid compound should be dissolved completely.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.1 and 1.0 in the wavelength range of interest. The optical density of samples should not exceed 0.3 a.u. for accurate measurements.

-

Spectral Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of each dilution over a desired wavelength range (e.g., 350-700 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), plot absorbance at a specific λmax against the concentration of the dilutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (where c is the concentration in mol/L and l is the path length in cm).

-

-

Fluorescence Spectroscopy

This experiment measures the emission spectrum and the fluorescence quantum yield of Temoporfin.

-

Materials:

-

Temoporfin solutions prepared as in the absorption protocol.

-

A fluorescent standard with a known quantum yield in the same solvent (if possible).

-

-

Instrumentation:

-

Spectrofluorometer (e.g., FS5 Edinburgh Instrument)

-

-

Procedure for Emission Spectrum:

-

Place the sample solution in a quartz cuvette.

-

Set the excitation wavelength to one of the absorption maxima (e.g., 420 nm).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 600-800 nm).

-

-

Procedure for Fluorescence Quantum Yield (Comparative Method): The comparative method, as described by Williams et al., is a reliable technique for determining fluorescence quantum yields.

-

Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs at the same wavelength as the test sample.

-

Absorbance Matching: Prepare dilute solutions of both the standard and the Temoporfin sample in the same solvent, with their absorbance at the excitation wavelength being identical and below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: The fluorescence quantum yield (ΦF) is calculated using the following equation:

ΦF,X = ΦF,ST * (IX / IST) * (ηX2 / ηST2)

Where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

η is the refractive index of the solvent.

-

Subscripts X and ST refer to the test sample and the standard, respectively.

-

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the spectroscopic properties of a photosensitizer like Temoporfin.

Conclusion

The spectroscopic properties of Temoporfin are highly dependent on the solvent environment. Its strong absorption in the red part of the spectrum and its variable fluorescence quantum yield are key parameters that influence its efficacy as a photosensitizer in PDT. The aggregation-induced fluorescence quenching in aqueous media highlights the importance of appropriate formulation strategies to maintain its monomeric and photoactive state in biological systems. The experimental protocols and workflow detailed in this guide provide a robust framework for the systematic investigation of Temoporfin and other photosensitizers, which is essential for the rational design and development of new photodynamic therapies.

References

- 1. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of temoporfin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of temoporfin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of temoporfin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Determining the Singlet Oxygen Quantum Yield of Temoporfin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temoporfin, also known as meta-tetra(hydroxyphenyl)chlorin (m-THPC), is a highly potent second-generation photosensitizer employed in photodynamic therapy (PDT). Its therapeutic efficacy is critically dependent on its ability to generate cytotoxic singlet oxygen (¹O₂) upon activation by light of a specific wavelength. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a paramount parameter for preclinical evaluation and dosimetry of PDT. This technical guide provides a comprehensive overview of the methodologies for determining the ΦΔ of temoporfin, presents its known quantitative data, and illustrates the key photophysical and cellular pathways involved.

Introduction to Temoporfin and Singlet Oxygen in PDT

Photodynamic therapy is a clinically approved, minimally invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to elicit cellular necrosis and apoptosis in pathological tissues, particularly tumors. Temoporfin is a chlorin-based photosensitizer with strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration of light.

The mechanism of action for Type II photosensitizers like temoporfin is primarily mediated by singlet oxygen. As illustrated in the photophysical pathway below, the process begins with the absorption of a photon, leading to the excitation of temoporfin from its ground state (S₀) to an excited singlet state (S₁). Subsequently, the molecule undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), an efficient triplet quencher, resulting in the formation of the highly reactive singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state.

dot

Caption: Jablonski diagram illustrating the photophysical processes of temoporfin leading to singlet oxygen generation.

Quantitative Data: Singlet Oxygen Quantum Yield (ΦΔ) of Temoporfin

The singlet oxygen quantum yield of temoporfin is influenced by its local microenvironment, including the solvent and its aggregation state. Hydrophobic photosensitizers like temoporfin tend to aggregate in aqueous media, which can lead to a reduction in their singlet oxygen generating capabilities. The use of delivery vehicles such as albumin can mitigate this aggregation.[1]

| Solvent/Medium | Saturation | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Methanol | Air-saturated | 0.43 - 0.46 | [2][3] |

| Methanol | Oxygen-saturated | 0.59 - 0.62 | [2][3] |

| Bovine Serum Albumin (BSA) Complex | Not Specified | 0.21 (restored value) |

Note: For comparison, the fluorescence quantum yield of temoporfin has been reported as 0.089 in ethanol and 0.441 in DMF.

Experimental Protocols for ΦΔ Determination

The determination of the singlet oxygen quantum yield can be performed through direct or indirect methods.

Direct Method: Time-Resolved Phosphorescence Detection

This method is considered the gold standard as it directly measures the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen at approximately 1270 nm as it decays back to its triplet ground state.

Experimental Protocol:

-

Sample Preparation: Prepare optically matched solutions of temoporfin and a reference standard with a known ΦΔ (e.g., phenalenone) in the desired solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Utilize a sensitive NIR detector, such as a liquid nitrogen-cooled germanium photodiode or a photomultiplier tube (PMT) sensitive in the NIR region, coupled with a spectrometer. A pulsed laser is used for excitation.

-

Data Acquisition: Excite the sample with a laser pulse at a wavelength where both temoporfin and the reference absorb. Record the time-resolved phosphorescence decay of singlet oxygen at ~1270 nm.

-

Data Analysis: The initial amplitude of the phosphorescence signal (at time t=0) is proportional to the ΦΔ. The quantum yield of temoporfin (ΦΔ_sample) is calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)

Where I is the initial phosphorescence intensity and A is the absorbance at the excitation wavelength for the sample and the reference (ref).

dot

Caption: Workflow for the direct determination of singlet oxygen quantum yield via phosphorescence detection.

Indirect Method: Chemical Trapping (Relative Method)

This is a more accessible method that involves the use of a chemical scavenger that reacts with singlet oxygen, leading to a measurable change in its concentration, often monitored by UV-Vis absorption or fluorescence spectroscopy. 1,3-diphenylisobenzofuran (DPBF) is a commonly used scavenger. The rate of scavenger consumption by temoporfin is compared to that of a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal or Methylene Blue).

Experimental Protocol:

-

Materials:

-

Temoporfin (sample)

-

Reference photosensitizer (e.g., Rose Bengal, ΦΔ in ethanol ≈ 0.75)

-

Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF)

-

Spectroscopic grade solvent (e.g., ethanol, DMF)

-

-

Solution Preparation:

-

Prepare stock solutions of temoporfin, the reference photosensitizer, and DPBF in the chosen solvent.

-

Prepare two separate experimental solutions in quartz cuvettes:

-

Sample Cuvette: A solution containing temoporfin and DPBF.

-

Reference Cuvette: A solution containing the reference photosensitizer and DPBF.

-

-

Adjust the concentrations so that the absorbance of temoporfin and the reference at the irradiation wavelength are identical (optically matched, typically A ≈ 0.1). The initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.

-

-

Irradiation:

-

Irradiate both cuvettes with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where both photosensitizers absorb.

-

Stir the solutions during irradiation to ensure homogeneity.

-

At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the solution, paying close attention to the decrease in the DPBF absorbance peak.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum wavelength as a function of irradiation time for both the temoporfin and the reference solution.

-

Determine the initial slope (k) of the linear portion of these plots. The slope represents the rate of DPBF consumption.

-

-

Calculation:

-

The singlet oxygen quantum yield of temoporfin (ΦΔ_sample) is calculated using the following formula:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)

Where k is the slope of the DPBF absorbance decay plot, and F is the absorption correction factor, calculated as F = 1 - 10⁻ᴬ, where A is the absorbance of the photosensitizer at the irradiation wavelength. If the absorbances of the sample and reference are matched, the ratio of the correction factors (F_ref / F_sample) is 1.

-

dot

Caption: Workflow for the indirect determination of singlet oxygen quantum yield using a chemical trap.

Cellular Signaling Pathways Activated by Temoporfin-Generated Singlet Oxygen

The generation of singlet oxygen within cancer cells by activated temoporfin initiates a cascade of signaling events that culminate in cell death through apoptosis and/or necrosis. The specific pathway activated can depend on the subcellular localization of the photosensitizer. Singlet oxygen-induced oxidative stress leads to damage of various cellular components, including lipids, proteins, and nucleic acids. This damage triggers cellular stress responses, including the activation of the c-Jun N-terminal kinase (JNK) pathway and the inhibition of the mammalian target of rapamycin (mTOR) pathway, which can promote autophagy and apoptosis. Furthermore, DNA damage caused by singlet oxygen can lead to the phosphorylation of H2AX (γ-H2AX), a key event in the DNA damage response.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Preclinical Research and Development of Temoporfin

Introduction

Temoporfin, also known by its chemical name meta-tetra(hydroxyphenyl)chlorin (mTHPC) and the trade name Foscan®, is a potent second-generation photosensitizing agent employed in photodynamic therapy (PDT).[1][2] PDT is a minimally invasive therapeutic strategy that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[2][3] Temoporfin was approved by the European Medicines Agency in 2001 for the palliative treatment of patients with advanced squamous cell carcinoma of the head and neck.[4] Its high quantum yield of singlet oxygen, strong absorption in the red region of the spectrum (around 652 nm) allowing for deeper tissue penetration, and preferential accumulation in tumor tissues make it a highly effective photosensitizer. This technical guide provides an in-depth overview of the preclinical research and development of Temoporfin, focusing on its mechanism of action, data from in vitro and in vivo studies, and the experimental protocols utilized in its evaluation.

Mechanism of Action

The therapeutic effect of Temoporfin-mediated PDT is initiated by the absorption of light, which triggers a series of photochemical and photobiological events.

Photochemical and Photophysical Processes

Upon administration, Temoporfin selectively accumulates in malignant tissues. The fundamental mechanism is initiated by irradiating the target tissue with non-thermal laser light at a wavelength of 652 nm. This excites the Temoporfin molecule from its ground state to a short-lived excited singlet state. Subsequently, it undergoes intersystem crossing to a longer-lived excited triplet state.

From the triplet state, Temoporfin can initiate two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer interacts directly with a substrate molecule through hydrogen or electron transfer, producing free radicals and radical ions.

-

Type II Reaction: The excited photosensitizer transfers its energy directly to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant pathway for Temoporfin.

These reactive oxygen species (ROS), particularly singlet oxygen, are highly cytotoxic and cause oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

Cellular and Immunological Effects

The ROS generated during PDT induce cell death through two primary pathways: apoptosis (programmed cell death) and necrosis. The dominant pathway is often dependent on the cell type, the concentration of Temoporfin, and the light dose administered.

Beyond direct cytotoxicity to tumor cells, Temoporfin-PDT also elicits a broader anti-tumor response:

-

Vascular Damage: PDT can damage the tumor vasculature, leading to vessel constriction, thrombosis, and vascular leakage, which cuts off the tumor's blood and nutrient supply.

-

Immune System Activation: There is evidence that PDT with Temoporfin activates macrophages, enhancing their phagocytic activity. These activated macrophages increase the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO). This inflammatory response contributes to the overall therapeutic effect by promoting phagocytosis of cancer cells and augmenting cell death signaling.

Signaling Pathways in Temoporfin-Mediated Cell Death

Temoporfin-mediated PDT triggers a cascade of intracellular signaling events leading to cell death. A key target of Temoporfin is the mitochondria. Upon photoactivation, Temoporfin localized in the mitochondria causes mitochondrial damage, leading to the loss of mitochondrial membrane potential. This event is a critical step in the intrinsic apoptotic pathway, initiating the activation of caspase-9 and subsequently caspase-3, which are key executioner caspases.

Preclinical In Vitro Studies

A multitude of in vitro studies have been conducted to characterize the photodynamic efficacy of Temoporfin across various cancer cell lines.

Cellular Uptake and Subcellular Localization

Studies using flow cytometry and spectrophotometry have shown that Temoporfin exhibits a higher cellular uptake compared to first-generation photosensitizers like hematoporphyrin derivative (HPD). Confocal laser scanning microscopy has revealed that Temoporfin accumulates diffusely in the cytoplasm, with the mitochondria being a key target organelle. This localization is crucial for its mechanism of action, as photo-activation leads to pronounced mitochondrial damage, correlating with its high cell-killing efficiency.

Phototoxicity and Efficacy

Temoporfin has demonstrated potent phototoxicity in numerous human cancer cell lines, including those from nasopharyngeal carcinoma (HK1 and CNE2), pancreatic adenocarcinoma (Capan-2, PANC-01), and head and neck squamous cell carcinoma (HNSCC). In nasopharyngeal carcinoma cells, Temoporfin was found to be approximately 100-fold more cytotoxic than HPD. Studies on HNSCC cell lines have shown that Temoporfin-PDT induces cytotoxicity by increasing intracellular ROS generation.

Table 1: Summary of In Vitro Phototoxicity Data for Temoporfin

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HK1, CNE2 | Nasopharyngeal Carcinoma | Relative Cytotoxicity | ~100x higher than HPD | |

| MRSA | Bacteria (Oral Pathogen) | MIC / MBC (Hypoxic) | 2 µg/mL | |

| CAL27 | Head and Neck (Tongue) SCC | ROS Generation | ~3-fold increase |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. Specific IC50 values are highly dependent on drug concentration, incubation time, and light dose, and are reported across a wide range in the literature.

Experimental Protocol: In Vitro Phototoxicity Assay (MTS Assay)

This protocol is a representative example for assessing the in vitro efficacy of Temoporfin-PDT.

-

Cell Seeding: Cancer cells (e.g., HEp-2, HeLa) are seeded into 96-well microplates at a concentration of 3 × 10⁴ cells per mL and incubated for 24 hours to allow for cell attachment.

-

Photosensitizer Incubation: The cell culture medium is replaced with fresh medium containing various concentrations of Temoporfin. The plates are then incubated at 37°C in a 5% CO₂ atmosphere for a specified period (e.g., 24 hours) in the dark.

-

Illumination: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The designated plates are then irradiated with light from a suitable source (e.g., a laser at 652 nm) at a specific light dose (e.g., 10 J/cm²). Control plates ("dark controls") are not illuminated.

-

Post-Illumination Incubation: The plates are returned to the incubator for a further 24-48 hours.

-

Viability Assessment (MTS Assay): 20 µL of MTS dye solution is added to each well. The plates are incubated for 3 hours, and the absorbance is measured at 470 nm using a 96-well plate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Preclinical In Vivo Studies

In vivo studies in animal models are critical for evaluating the pharmacokinetics, biodistribution, and anti-tumor efficacy of Temoporfin before clinical application.

Pharmacokinetics and Biodistribution

Following intravenous administration in murine models, Temoporfin exhibits a characteristic pharmacokinetic profile. Plasma concentrations initially decrease rapidly, then rise slowly to a peak (Tmax) between 2-4 hours post-administration. The terminal plasma half-life is approximately 65 hours. Temoporfin is known to be 85-88% bound to plasma proteins, initially to a high-density protein and later redistributing to lipoproteins, primarily high-density lipoprotein (HDL). Animal data indicate that Temoporfin is eliminated by the liver, with conjugated metabolites excreted through the bile.

Table 2: Pharmacokinetic Parameters of Temoporfin

| Parameter | Value | Source |

| Tmax (Peak Plasma Time) | 2-4 hours | |

| Plasma Protein Binding | 85-88% | |

| Volume of Distribution | 0.34-0.46 L/kg | |

| Terminal Plasma Half-Life | 65 hours | |

| Elimination | Hepatic |

Biodistribution studies have demonstrated that Temoporfin preferentially accumulates in tumor tissue compared to surrounding healthy tissues. In a study using BALB/c mice with implanted Colo 26 colorectal carcinoma, tumor concentrations rose after administration and remained constant from 24 hours onwards, while concentrations in blood and liver fell more rapidly. This selective retention is a key factor in the therapeutic window for PDT.

Table 3: Tumor-to-Tissue Ratios of Temoporfin in a Murine Model

| Tissue | Tumor:Tissue Ratio | Source |

| Small Intestine | 8.6 | |

| Liver | 6.9 | |

| Skeletal Muscle | 5.0 | |

| Heart | Declines slowly |

Anti-Tumor Efficacy

In vivo studies have confirmed the potent anti-tumor effects of Temoporfin-PDT. For instance, intratumoral administration of Temoporfin-conjugated nanoparticles into a mouse model of human pancreatic adenocarcinoma, followed by NIR irradiation, caused extensive tumor necrosis and subsequent tumor suppression. Similar tumor growth reduction has been observed in various other tumor models, validating the efficacy seen in in vitro experiments.

Experimental Protocol: In Vivo Efficacy and Biodistribution Study

This protocol outlines a general procedure for evaluating Temoporfin in a tumor-bearing mouse model.

-

Tumor Implantation: Human tumor cells (e.g., HT29 human colon adenocarcinoma) are subcutaneously implanted into immunodeficient mice (e.g., nude mice). The tumors are allowed to grow to a palpable size.

-

Drug Administration: Temoporfin (or a specific formulation) is administered to the mice, typically via intravenous injection at a specified dose (e.g., 0.15 mg/kg).

-

Pharmacokinetic/Biodistribution Arm: At various time points post-injection (e.g., 2, 12, 24, 96 hours), cohorts of mice are euthanized. Blood and various tissues (tumor, liver, muscle, skin, etc.) are collected.

-

Drug Quantification: Temoporfin concentrations in the collected samples are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with photometric or fluorescence detection.

-

Efficacy Arm: At a predetermined time after drug administration (the drug-light interval, DLI, often 96 hours to maximize tumor-to-tissue ratio), the tumor area is illuminated with a 652 nm laser at a specific fluence (e.g., 20 J/cm²).

-

Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., with calipers) in both the treated and control groups to assess the extent of tumor growth inhibition or regression.

Formulation and Delivery Systems

A significant challenge in the development of Temoporfin is its high hydrophobicity, which leads to aggregation in aqueous environments, reducing its bioavailability and ROS generation efficiency. To overcome this, extensive research has focused on developing advanced nanoscale delivery systems.

-

Liposomal Formulations: Encapsulating Temoporfin within liposomes improves its solubility and modifies its pharmacokinetic profile.

-

Polymeric Nanoparticles: Polymeric carriers have been used to enhance stability and delivery.

-

Upconversion Nanoparticles (UCNPs): These novel systems can be excited by near-infrared (NIR) light, which has better tissue penetration, and then emit visible light locally to activate the conjugated Temoporfin. This approach is promising for treating deeper tumors.

-

Human Serum Albumin (HSA): Using HSA as a carrier helps to disperse Temoporfin in solution, preventing aggregation and improving PDT performance.

-

Invasomes and Hydrogels: For topical applications, formulations like invasomes (nanocarriers containing terpenes) and hydrogels are being explored to enhance skin penetration and provide sustained local delivery.

These formulation strategies aim to improve the therapeutic index of Temoporfin by increasing its solubility, stability, and selective delivery to tumor tissues.

References

In Vitro Phototoxicity of Temoporfin: A Technical Guide for Cancer Cell Line Studies

An in-depth exploration of the mechanisms, protocols, and quantitative analysis of Temoporfin-mediated photodynamic therapy in preclinical cancer research.

Introduction

Temoporfin, also known as meta-tetra(hydroxyphenyl)chlorin (mTHPC), is a potent second-generation photosensitizer used in photodynamic therapy (PDT) for the treatment of various cancers.[1][2] Its efficacy stems from its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to localized tumor destruction.[3][4][5] This technical guide provides a comprehensive overview of the in vitro phototoxicity of Temoporfin, focusing on its effects on different cancer cell lines. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of PDT agents.

This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to facilitate a deeper understanding and standardized approach to in vitro Temoporfin PDT studies.

Quantitative Analysis of Temoporfin Phototoxicity

The phototoxic efficacy of Temoporfin varies significantly across different cancer cell lines and is influenced by experimental parameters such as drug concentration, incubation time, and light dose. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

| Cell Line | Cancer Type | Temoporfin Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | Viability Assay | IC50 (µM) | Reference |

| 4T1 | Mouse Breast Cancer | Not specified | 13.3 | 16 | Trypan Blue | 0.117 | |

| 4T1 | Mouse Breast Cancer | Not specified | 0.3 W/cm² for 1h | 4 | MTT | 0.05 | |

| A549 | Human Lung Adenocarcinoma | Not specified | 2 | 24 | MTT | 0.702 | |

| CAL27 | Human Head and Neck Squamous Cell Carcinoma | Not specified | 24 mW/cm² for 45 min | 0.75 | Not specified | 0.18 | |

| SQD9 | Human Head and Neck Squamous Cell Carcinoma | Not specified | 24 mW/cm² for 45 min | 0.75 | Not specified | 0.23 | |

| HN5 | Head and Neck Squamous Cell Carcinoma | 25 nM | Variable | 24 | MTT | Lower than CSCC lines | |

| SCC13 | Cutaneous Squamous Cell Carcinoma | 25 nM | Variable | 24 | MTT | ~6 J/cm² for IC50 | |

| NPC/HK1 | Nasopharyngeal Carcinoma | 0.4 µg/mL | 40 kJ/m² | 24 | Tetrazolium Reduction | Not specified (80% cell killing) | |

| CNE2 | Nasopharyngeal Carcinoma | 0.4 µg/mL | 40 kJ/m² | 24 | Tetrazolium Reduction | Not specified (80% cell killing) | |

| A-427 | Human Lung Carcinoma | Variable | 1.8 | Not specified | MTT | 0.10 - 0.20 | |

| BHY | Human Oral Squamous Cell Carcinoma | Variable | 1.8 | Not specified | MTT | 0.10 - 0.20 | |

| KYSE-70 | Human Esophageal Squamous Cell Carcinoma | Variable | 1.8 | Not specified | MTT | 0.10 - 0.20 | |

| RT-4 | Human Bladder Transitional Cell Carcinoma | Variable | 1.8 | Not specified | MTT | 0.10 - 0.20 | |

| SISO | Human Uterine Squamous Cell Carcinoma | Variable | 1.8 | Not specified | MTT | 0.10 - 0.20 |

Dark Toxicity: It is crucial to assess the cytotoxicity of Temoporfin in the absence of light to distinguish between its inherent toxicity and its photodynamic effects. Generally, Temoporfin exhibits negligible dark toxicity at concentrations effective for PDT. For instance, the dark toxicity IC50 in 4T1 cells was reported to be 38.01 µM, significantly higher than its phototoxic IC50.

Experimental Protocols

Standardized protocols are essential for reproducible in vitro studies of Temoporfin's phototoxicity.

Cell Culture and Photosensitizer Incubation

-

Cell Lines: A variety of human and murine cancer cell lines can be used, including those from head and neck, lung, breast, and skin cancers.

-

Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Photosensitizer Preparation: Temoporfin is a lipophilic compound and often requires a solvent such as ethanol and propylene glycol for clinical administration. For in vitro use, a stock solution is typically prepared in a suitable solvent (e.g., ethanol) and then diluted to the desired final concentration in the cell culture medium. To improve solubility and reduce aggregation in aqueous media, formulations with human serum albumin (HSA) or encapsulation in nanoparticles have been explored.

-

Incubation: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays) and allowed to attach overnight. The culture medium is then replaced with a medium containing the desired concentration of Temoporfin, and the cells are incubated for a specific period (e.g., 4, 16, or 24 hours) to allow for cellular uptake.

Light Irradiation

-

Light Source: A light source emitting at or near the absorption maximum of Temoporfin (around 652 nm) is required. This can be a diode laser or a filtered lamp.

-

Light Dose: The light dose, measured in Joules per square centimeter (J/cm²), is a critical parameter. It is determined by the power density of the light source (mW/cm²) and the irradiation time.

-

Procedure: After incubation with Temoporfin, the cells are washed to remove the extracellular photosensitizer and fresh medium is added. The cells are then exposed to the light source for the calculated duration. Control groups should include cells treated with light only, Temoporfin only (dark control), and untreated cells.

Assessment of Phototoxicity

a) Cell Viability Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. After PDT, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

-

Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on membrane integrity. Non-viable cells with compromised membranes take up the blue dye, while viable cells exclude it. The percentage of stained cells is determined using a hemocytometer or an automated cell counter.

b) Reactive Oxygen Species (ROS) Detection:

-

Fluorescent Probes: Intracellular ROS generation can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity can be quantified using a fluorescence microplate reader or flow cytometry.

-

Singlet Oxygen Detection: Specific probes like 1,3-diphenylisobenzofuran (DPBF) can be used to detect singlet oxygen, a key cytotoxic species in PDT.

c) Microscopic Analysis:

-

Confocal Laser Scanning Microscopy (CLSM): This technique can be used to visualize the subcellular localization of Temoporfin, which has been shown to accumulate in the endoplasmic reticulum (ER) and Golgi apparatus. It can also be used to observe morphological changes indicative of apoptosis or necrosis.

-

Fluorescence Microscopy: This can be used to visualize cells stained with fluorescent dyes that indicate specific cellular events, such as apoptosis (e.g., Annexin V/Propidium Iodide staining) or autophagy (e.g., LC3-GFP).

Signaling Pathways in Temoporfin-Mediated Phototoxicity

Temoporfin-PDT induces cancer cell death through a complex interplay of signaling pathways, primarily involving apoptosis, necrosis, and autophagy. The dominant cell death mechanism can vary depending on the cell line, photosensitizer dose, and light dose.

Apoptosis

Apoptosis, or programmed cell death, is a major mechanism of cell death induced by Temoporfin-PDT. The process is triggered by ROS-induced cellular damage, particularly to the mitochondria and the endoplasmic reticulum. This leads to the activation of caspase cascades, which are central to the execution of apoptosis. Key events include the release of cytochrome c from the mitochondria, activation of caspase-3, and PARP cleavage.

Necrosis

At high doses of Temoporfin or light, PDT can induce necrosis, a form of unregulated cell death characterized by cell swelling and rupture of the plasma membrane. This leads to the release of intracellular contents and can provoke an inflammatory response.

Autophagy

Autophagy is a cellular process of self-digestion that can have a dual role in cancer therapy. In the context of Temoporfin-PDT, autophagy can act as a pro-survival mechanism, allowing cells to cope with the oxidative stress, or it can contribute to cell death. The induction of autophagy is often observed in parallel with apoptosis. Studies have shown that inhibiting autophagy can sometimes enhance the apoptotic effects of PDT. The ROS/JNK signaling pathway has been implicated in the activation of autophagy following PDT.

Visualizations

Experimental Workflow for In Vitro Temoporfin PDT

Caption: Workflow for in vitro phototoxicity assessment of Temoporfin.

Signaling Pathways of Temoporfin-Mediated Cell Death

Caption: Key signaling pathways in Temoporfin-induced phototoxicity.

Conclusion

Temoporfin is a highly effective photosensitizer for in vitro photodynamic therapy against a broad range of cancer cell lines. Its phototoxicity is mediated by the generation of reactive oxygen species, leading to cell death through apoptosis, necrosis, and autophagy. The choice of experimental parameters, particularly drug concentration and light dose, is critical in determining the efficacy and the dominant cell death mechanism. The protocols and data presented in this guide provide a framework for conducting robust and reproducible in vitro studies of Temoporfin, which are essential for its further development and clinical application in oncology.

References

- 1. Comparison of Cellular Death Pathways after mTHPC-mediated Photodynamic Therapy (PDT) in Five Human Cancer Cell Lines [ouci.dntb.gov.ua]

- 2. Carrying Temoporfin with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temoporfin-Conjugated Upconversion Nanoparticles for NIR-Induced Photodynamic Therapy: Studies with Pancreatic Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Blades of Light: A Technical Guide to Temoporfin-Induced Apoptosis and Necrosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Temoporfin, also known as meta-tetra(hydroxyphenyl)chlorin (mTHPC), is a highly potent second-generation photosensitizer used in photodynamic therapy (PDT) for the treatment of solid tumors, most notably head and neck squamous cell carcinoma (HNSCC). Its clinical efficacy is rooted in its ability to, upon activation by light of a specific wavelength (approx. 652 nm), generate cytotoxic reactive oxygen species (ROS). This targeted oxidative burst within the tumor microenvironment triggers a cascade of cellular events, culminating in cell death through two primary, yet distinct, pathways: programmed cell death (apoptosis) and unregulated cell death (necrosis). The balance between these two modalities is a critical determinant of therapeutic outcome and is finely tuned by the delivered PDT dose—a combination of photosensitizer concentration and light fluence. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding and harnessing Temoporfin's dual cytotoxic functions.

Core Mechanism of Action: From Photon to Cytotoxicity

The fundamental principle of Temoporfin-PDT is the localized production of ROS. Following intravenous administration, Temoporfin selectively accumulates in tumor tissues. Subsequent illumination of the tumor with non-thermal laser light at 652 nm excites Temoporfin from its ground state to a transient, high-energy singlet state. It then transitions to a longer-lived triplet state via intersystem crossing. This triplet-state Temoporfin can then react with molecular oxygen in the surrounding tissue through two types of photochemical reactions:

-

Type I Reaction: Electron or hydrogen transfer from the photosensitizer to a substrate molecule, creating free radicals.

-

Type II Reaction: Energy transfer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

The Type II reaction, yielding singlet oxygen, is considered the dominant cytotoxic pathway for Temoporfin. The resulting ROS inflict oxidative damage on key cellular components, including lipids, proteins, and nucleic acids, initiating cell death cascades.

Signaling Pathways of Cell Death

The subcellular localization of Temoporfin—primarily in the endoplasmic reticulum (ER), Golgi apparatus, and mitochondria—dictates the initial sites of photodamage and, consequently, the primary signaling pathways activated.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

At lower PDT doses, Temoporfin predominantly induces apoptosis. The generated ROS directly target mitochondria, the gatekeepers of apoptosis.

-

Mitochondrial Damage: ROS cause direct oxidative damage to mitochondrial membranes and proteins. This includes the anti-apoptotic protein Bcl-2, which is selectively degraded, altering the critical Bax/Bcl-2 ratio in favor of apoptosis.[1][2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP allows for the rapid release of apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[3] Studies in nasopharyngeal carcinoma (NPC) cells have shown that 1 hour after Temoporfin-PDT, the percentage of cells with released cytochrome c increased from ~2% to 26-42%, reaching over 70% by the 2-hour mark.[3]

-

Apoptosome Formation & Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase in this pathway.

-

Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These caspases carry out the systematic dismantling of the cell by cleaving key structural and regulatory proteins, including Poly (ADP-ribose) polymerase (PARP).[4]

-

Apoptotic Body Formation: The cell undergoes characteristic morphological changes, including shrinkage, membrane blebbing, and chromatin condensation, eventually breaking apart into apoptotic bodies that are cleared by phagocytes.

The Switch to Necrosis

As the PDT dose (either Temoporfin concentration or light fluence) increases, the cellular damage becomes overwhelming.

-

Massive Oxidative Stress: High levels of ROS cause widespread, irreparable damage to cellular structures, including the plasma membrane and critical organelles.

-

ATP Depletion: Severe mitochondrial damage leads to a rapid collapse of the mitochondrial membrane potential and a halt in ATP synthesis.

-

Inhibition of Apoptotic Machinery: The apoptotic process is energy-dependent (requiring ATP). At high PDT doses, the very enzymes and proteins required for the ordered apoptotic cascade, including caspases, are themselves damaged and inactivated by the intense oxidative stress.

-

Loss of Membrane Integrity: Extensive lipid peroxidation leads to the loss of plasma membrane integrity.

-

Cell Lysis & Inflammation: The cell swells and eventually ruptures (lysis), releasing its intracellular contents into the surrounding tissue and triggering an inflammatory response. This unregulated breakdown is the hallmark of necrosis.

Quantitative Data Presentation

The mode of cell death induced by Temoporfin-PDT is highly dependent on the cell line and treatment parameters. Studies show that apoptosis is generally the predominant mechanism, with a shift towards late apoptosis and necrosis at higher equitoxic doses (IC₉₀) and later time points.

Table 1: Cytotoxicity of Temoporfin-PDT in Various Human Cancer Cell Lines

| Cell Line | Tumor Origin | IC₅₀ (µM) |

|---|---|---|

| BHY | Oral Squamous Carcinoma | 0.08 |

| KYSE-70 | Esophageal Carcinoma | 0.10 |

| A-427 | Lung Carcinoma | 0.06 |

| RT-4 | Bladder Carcinoma | 0.06 |

| SISO | Cervical Carcinoma | 0.08 |

Data derived from Lange et al., Cancers (Basel), 2019. Cells were incubated with mTHPC for 24h and illuminated with a light fluence of 1.8 J/cm².

Table 2: Percentage of Apoptotic vs. Late Apoptotic/Necrotic Cells Post-Temoporfin-PDT in BHY Oral Cancer Cells

| Time Post-PDT | Treatment | Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

|---|---|---|---|

| 6 hours | IC₅₀ | 10.1 | 10.9 |

| IC₉₀ | 13.8 | 15.3 | |

| 24 hours | IC₅₀ | 14.5 | 11.8 |

| IC₉₀ | 21.1 | 20.8 | |

| 48 hours | IC₅₀ | 33.3 | 19.7 |

| IC₉₀ | 41.5 | 36.2 |

Data derived from Lange et al., Cancers (Basel), 2019. Percentages represent the increase in cell populations compared to controls.

Table 3: Percentage of Apoptotic vs. Late Apoptotic/Necrotic Cells Post-Temoporfin-PDT in SISO Cervical Cancer Cells

| Time Post-PDT | Treatment | Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

|---|---|---|---|

| 6 hours | IC₅₀ | 7.2 | 11.5 |

| IC₉₀ | 10.8 | 17.5 | |

| 24 hours | IC₅₀ | 8.9 | 15.6 |

| IC₉₀ | 14.4 | 29.8 | |

| 48 hours | IC₅₀ | 10.6 | 21.1 |

| IC₉₀ | 41.5 | 45.3 |

Data derived from Lange et al., Cancers (Basel), 2019. Percentages represent the increase in cell populations compared to controls.

Experimental Protocols

Precise and reproducible experimental design is paramount for studying the effects of Temoporfin-PDT. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Temoporfin Treatment: Prepare a stock solution of Temoporfin (e.g., 1 mg/mL in DMSO). Dilute serially in complete culture medium to achieve final concentrations for treatment (e.g., 0.01 µM to 5 µM). Replace the medium in the wells with the Temoporfin-containing medium. Include a vehicle-only control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere, protected from light.

-

Illumination: Gently wash the cells twice with phosphate-buffered saline (PBS). Add 100 µL of fresh, phenol red-free medium. Illuminate the plate using a suitable light source (e.g., diode laser or LED array) at ~652 nm. The light dose is a product of power density (e.g., 3.5-10 mW/cm²) and time, calculated to deliver a specific fluence (e.g., 1.8-7.0 J/cm²). A parallel plate should be kept in the dark as a "dark toxicity" control.

-

Post-Illumination Incubation: Return the plate to the incubator for a further 24-48 hours.

-

MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated, non-illuminated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Quantification of Apoptosis and Necrosis (Annexin V/PI Flow Cytometry)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells in 6-well plates using the desired Temoporfin-PDT protocol (as described above).

-

Cell Harvesting: At the desired time points post-PDT (e.g., 6, 24, 48 hours), collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution to preserve membrane integrity. Centrifuge the cell suspension at 300-500 x g for 5-7 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

-

Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Detection of Apoptosis-Related Proteins (Western Blot)

This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway.

-

Cell Lysis: After Temoporfin-PDT treatment, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

-

Washing: Wash the membrane three times for 10-15 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody species) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to quantify changes in protein expression or cleavage. For example, an increase in the ~17 kDa band for cleaved caspase-3 and the ~89 kDa fragment for cleaved PARP are indicative of apoptosis. The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 can also be quantified.

Conclusion

Temoporfin-mediated photodynamic therapy is a powerful anticancer strategy that leverages the controlled generation of ROS to induce tumor cell death. The primary mechanisms engaged are apoptosis and necrosis, with the balance tipped by the intensity of the initial oxidative insult. Lower, clinically relevant PDT doses favor the intricate, programmed pathway of apoptosis, initiated primarily through mitochondrial photodamage, Bcl-2 degradation, and the subsequent caspase cascade. Higher, more aggressive doses overwhelm cellular repair and apoptotic systems, leading to rapid ATP depletion and necrotic cell lysis. A thorough understanding of these dose-dependent pathways, quantified through rigorous experimental protocols, is essential for drug development professionals and researchers seeking to optimize PDT regimens, develop synergistic combination therapies, and ultimately improve therapeutic outcomes for cancer patients.

References

- 1. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. researchgate.net [researchgate.net]

Biopharmaceutical Properties of Temoporfin and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biopharmaceutical properties of Temoporfin (m-THPC) and its analogues. Temoporfin, a potent second-generation photosensitizer, is a cornerstone in photodynamic therapy (PDT), primarily for the treatment of head and neck cancers. This document delves into its mechanism of action, physicochemical characteristics, pharmacokinetic profile, and the experimental methodologies used for its evaluation. Furthermore, it explores the emerging landscape of Temoporfin analogues designed to enhance therapeutic efficacy.

Mechanism of Action: Light-Activated Cytotoxicity

Temoporfin's therapeutic effect is rooted in its function as a photosensitizer. Upon intravenous administration, it preferentially accumulates in tumor tissues. Subsequent activation by light of a specific wavelength (approximately 652 nm) triggers a cascade of photochemical reactions, leading to localized cellular necrosis and apoptosis.[1][2]

The primary mechanism involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), through a Type II photochemical process.[2][3] Upon light absorption, the Temoporfin molecule transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state then transfers its energy to molecular oxygen, converting it into the highly cytotoxic singlet oxygen.[2] These reactive species indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

A secondary, Type I mechanism, involving electron or hydrogen transfer directly from the photosensitizer to a substrate, can also contribute to the generation of other ROS. The combined action of these cytotoxic species results in tumor destruction while minimizing damage to surrounding healthy tissues due to the localized nature of light application.

Physicochemical and Photophysical Properties

The biopharmaceutical behavior of Temoporfin and its analogues is intrinsically linked to their physicochemical and photophysical characteristics. Key parameters are summarized in the tables below.

Table 1: Physicochemical Properties of Temoporfin

| Property | Value | Reference |

| Chemical Name | meta-tetra(hydroxyphenyl)chlorin (m-THPC) | |

| Molecular Formula | C₄₄H₃₂N₄O₄ | PubChem |

| Molecular Weight | 680.75 g/mol | PubChem |

| Solubility | Poor in aqueous media, soluble in organic solvents | |

| LogP (octanol/water) | >9 |

Table 2: Photophysical Properties of Temoporfin and an Analogue (Temocene)

| Photosensitizer | Absorption Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Temoporfin | ~652 | 2.9 x 10⁴ | High | |

| Temocene | ~656 | Not specified | 0.1 |

Note: Quantitative data for a wider range of analogues is limited in publicly available literature.

The high lipophilicity (LogP >9) of Temoporfin contributes to its preferential accumulation in lipid-rich tumor cell membranes but also leads to poor aqueous solubility and a tendency to aggregate in physiological fluids. This aggregation can reduce its photosensitizing efficiency. To overcome these limitations, various drug delivery systems, such as liposomes and nanoparticles, are actively being investigated.

Pharmacokinetic Profile

The pharmacokinetic profile of Temoporfin dictates its distribution and clearance from the body, which is crucial for optimizing the drug-light interval in PDT.

Table 3: Pharmacokinetic Parameters of Temoporfin

| Parameter | Species | Value | Reference |

| Distribution | |||

| Protein Binding | Human | 85-90% | |

| Elimination | |||

| Half-life (t½) | Human | 25-30 hours (initial phase), 50-90 hours (terminal phase) | |

| Clearance (CL) | Human | 0.1-0.2 L/h | |

| Absorption | |||

| Tmax | Human | 2-6 hours (after IV infusion) | |

| Metabolism | |||

| Primary Route | Human | Hepatic |

Following intravenous administration, Temoporfin extensively binds to plasma proteins, primarily albumin and lipoproteins. It distributes to various tissues, with higher concentrations observed in tumors compared to surrounding healthy tissue. Elimination is primarily through hepatic metabolism, with a biphasic elimination profile characterized by a relatively long terminal half-life. This extended retention necessitates careful management of patient photosensitivity post-treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Temoporfin and its analogues.

In Vitro Phototoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to determine the phototoxic efficacy of photosensitizers.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Photosensitizer Incubation: Replace the culture medium with a medium containing the desired concentrations of the photosensitizer (e.g., Temoporfin). Incubate for a predetermined period (e.g., 24 hours) in the dark.

-

Washing: Carefully aspirate the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Irradiation: Add fresh, phenol red-free medium to the wells. Irradiate the cells with a light source at the appropriate wavelength (e.g., 652 nm for Temoporfin) and light dose. Include a dark control group that is not irradiated.

-

MTT Addition: Following irradiation, add 25 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Incubation: Incubate the plate for 3 hours at 37°C in a CO₂ incubator.

-

Solubilization: Aspirate the medium containing MTT and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Cellular Uptake Quantification (Flow Cytometry)

Flow cytometry is a powerful technique for quantifying the cellular uptake of fluorescent photosensitizers like Temoporfin.

Protocol:

-

Cell Seeding and Incubation: Seed cells in appropriate culture vessels and incubate with the photosensitizer at various concentrations and for different time points.

-

Cell Harvesting: Detach adherent cells using a gentle enzyme (e.g., trypsin) and resuspend all cells in PBS.

-

Washing: Wash the cells by centrifugation and resuspension in fresh PBS to remove any unbound photosensitizer.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer.

-

Excitation: Use a laser with a wavelength appropriate for the photosensitizer's absorption spectrum (e.g., a red laser for Temoporfin).

-

Emission: Detect the fluorescence emission using appropriate filters.

-

Gating: Gate on the viable cell population based on forward and side scatter to exclude debris.

-

Quantification: The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer.

-

Singlet Oxygen Quantum Yield Measurement

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in generating singlet oxygen. A common method for its determination involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF).

Protocol:

-

Solution Preparation: Prepare solutions of the photosensitizer and DPBF in an appropriate solvent (e.g., ethanol or methanol). A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is also prepared.

-

Absorbance Measurement: Measure the initial absorbance of the DPBF solution at its maximum absorption wavelength (around 410-415 nm).

-